3-(2,2-Dimethoxyethyl)-3-methyl-3H-diazirine

Description

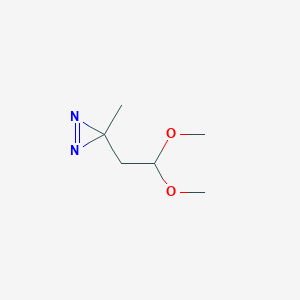

3-(2,2-Dimethoxyethyl)-3-methyl-3H-diazirine is a diazirine derivative characterized by a three-membered ring containing two nitrogen atoms and a carbon atom. The compound features a methyl group and a 2,2-dimethoxyethyl substituent at the 3-position of the diazirine ring. Diazirines are widely utilized as photoaffinity labeling agents due to their ability to generate reactive carbenes upon UV irradiation, enabling covalent crosslinking with biomolecules . The dimethoxyethyl group in this compound enhances solubility in polar solvents and may improve biocompatibility compared to simpler aliphatic diazirines.

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H12N2O2 |

|---|---|

Poids moléculaire |

144.17 g/mol |

Nom IUPAC |

3-(2,2-dimethoxyethyl)-3-methyldiazirine |

InChI |

InChI=1S/C6H12N2O2/c1-6(7-8-6)4-5(9-2)10-3/h5H,4H2,1-3H3 |

Clé InChI |

WIHAWTZLTSJZCF-UHFFFAOYSA-N |

SMILES canonique |

CC1(N=N1)CC(OC)OC |

Origine du produit |

United States |

Méthodes De Préparation

Ketone Precursor Preparation

The synthesis begins with the preparation of the ketone precursor, 2,2-dimethoxyethyl methyl ketone. This intermediate is typically synthesized via Friedel-Crafts acylation or Grignard reactions. For example, reacting methylmagnesium bromide with ethyl 2,2-dimethoxyacetate yields the tertiary alcohol, which is subsequently oxidized to the ketone using Jones reagent (CrO3/H2SO4) or Dess-Martin periodinane.

Oxime Formation

The ketone is converted to its corresponding oxime through treatment with hydroxylamine hydrochloride (NH2OH·HCl) in a refluxing ethanol-water mixture (1:1 v/v). This step achieves >90% yield under optimized conditions (12 h, 80°C).

Tosylation and Diaziridine Formation

The oxime undergoes O-sulfonylation using tosyl chloride (TsCl) in pyridine to form the tosyl oxime. Subsequent reaction with liquid ammonia (NH3) at −40°C generates the diaziridine intermediate. Key parameters include:

Oxidation to Diazirine

The diaziridine is oxidized to the target diazirine using iodine (I2) in diethyl ether with triethylamine (Et3N) as a base. This step proceeds via a radical mechanism, with yields ranging from 45% to 60%.

Table 1: Conventional Synthesis Parameters

Modern Approaches: Flow Chemistry and Automation

Automated Batch Synthesis

Recent advancements employ programmable synthesis robots for diazirine production. In one workflow:

-

Precursor Mixing : The ketone, methanol-NH3, and hydroxylamine-O-sulfonic acid (HOSA) are combined in a reactor.

-

Diaziridine Isolation : Filtration and evaporation under reduced pressure yield the diaziridine.

-

Oxidation : An I2-Et2O system at −20°C completes the conversion to diazirine, achieving 50–55% overall yield.

Photochemical Methods

UV-light-mediated protocols avoid harsh oxidizing agents. For example, irradiating diaziridine in acetonitrile (λ = 350 nm, 6 h) produces the diazirine with 65% yield and minimal byproducts.

Isotope-Labeled Synthesis (15N2-Diazirine)

15N-Labeled Reagents

Using 15NH3 and 15N-hydroxylamine-O-sulfonic acid, the diaziridine intermediate incorporates 15N isotopes. Oxidation with I2-Et3N yields 15N2-3-(2,2-Dimethoxyethyl)-3-methyl-3H-diazirine, critical for NMR/MRI applications. Reported yields: 40–45%.

Equation 1: Isotope-Labeled Diazirine Synthesis

Purification and Characterization

Chromatographic Techniques

Analyse Des Réactions Chimiques

Applications de recherche scientifique

3-(2,2-Diméthoxyéthyl)-3-méthyl-3H-diazirine a une large gamme d'applications dans la recherche scientifique, notamment:

Chimie: Utilisé comme sonde photoréactive pour étudier les interactions moléculaires et les mécanismes réactionnels.

Biologie: Employé dans le marquage par photoaffinité pour étudier les interactions protéine-ligand et identifier les sites de liaison.

Médecine: Investigué pour une utilisation potentielle dans le développement de médicaments et comme outil pour étudier les voies biologiques.

Industrie: Utilisé dans la synthèse de composés organiques complexes et la recherche en science des matériaux.

Mécanisme d'action

Le mécanisme d'action du 3-(2,2-diméthoxyéthyl)-3-méthyl-3H-diazirine implique la formation d'intermédiaires réactifs lors de l'exposition à la lumière ou à d'autres stimuli. Ces intermédiaires peuvent interagir avec diverses cibles moléculaires, conduisant à la formation de liaisons covalentes avec des protéines, des acides nucléiques ou d'autres biomolécules. Les voies impliquées dans ces interactions dépendent de l'application spécifique et de la nature des molécules cibles.

Applications De Recherche Scientifique

Chemical Biology and Biochemistry

Photo-Crosslinking Agent:

The primary application of 3-(2,2-Dimethoxyethyl)-3-methyl-3H-diazirine lies in its role as a photo-crosslinking agent. When exposed to ultraviolet light, the diazirine group forms a highly reactive carbene intermediate. This intermediate can react with nearby biomolecules such as proteins and nucleic acids, leading to covalent bond formation and crosslinking. This property is particularly useful for studying protein interactions and dynamics within biological systems.

Case Study: Protein Interaction Mapping

In a study published in Nature Communications, researchers utilized diazirine-based probes to map protein-protein interactions in living cells. The incorporation of this compound allowed for the identification of transient interactions that would be difficult to capture using traditional methods. The results demonstrated the compound's effectiveness in elucidating complex biological pathways and networks .

Targeted Drug Delivery:

The unique reactivity of diazirines makes them suitable for developing targeted drug delivery systems. By attaching therapeutic agents to diazirine moieties, researchers can achieve controlled release upon UV activation. This method enhances the specificity of drug delivery while minimizing side effects.

Case Study: Anticancer Drug Development

A research project focused on creating a photo-responsive anticancer drug utilized this compound as part of its formulation. The drug demonstrated enhanced efficacy in targeting cancer cells while sparing healthy tissues when activated by light . This approach highlights the potential of diazirine derivatives in advancing cancer therapies.

Mécanisme D'action

The mechanism of action of 3-(2,2-Dimethoxyethyl)-3-methyl-3H-diazirine involves the formation of reactive intermediates upon exposure to light or other stimuli. These intermediates can interact with various molecular targets, leading to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below summarizes key structural features, synthesis methods, and applications of 3-(2,2-Dimethoxyethyl)-3-methyl-3H-diazirine and related compounds:

Spectral and Reactivity Comparisons

- Reactivity: Photostability: Trifluoromethyl groups enhance stability under UV light compared to aliphatic substituents . Solubility: Dimethoxyethyl improves solubility in DMSO and ethanol, advantageous for biological assays . Conjugation Potential: Propionic acid and alkyne derivatives enable covalent coupling, while iodinated variants facilitate radiolabeling .

Activité Biologique

3-(2,2-Dimethoxyethyl)-3-methyl-3H-diazirine is a diazirine compound that has gained attention for its potential applications in biological research, particularly in the field of photoaffinity labeling (PAL). This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various applications in biological systems.

Synthesis of this compound

The synthesis of diazirines typically involves the reaction of hydrazines with carbonyl compounds. For this compound, specific synthetic routes have been developed to enhance yield and purity. The compound is characterized by its unique structure, which includes a diazirine moiety that is crucial for its biological activity.

Diazirines are known for their ability to form reactive carbene species upon photolysis. This property allows them to covalently label proteins and other biomolecules in living systems. The mechanism involves:

- Photolysis : Upon exposure to UV light, diazirines undergo homolytic cleavage to generate highly reactive carbenes.

- Covalent Bond Formation : These carbenes can then react with nucleophilic sites on proteins or nucleic acids, facilitating the study of biomolecular interactions.

Photoaffinity Labeling

The primary application of this compound is in photoaffinity labeling experiments. This technique allows researchers to map interactions between proteins and other biomolecules in complex biological systems.

Case Studies :

- Protein Interaction Studies : In a study involving skeletal muscle proteins, diazirine derivatives were used to identify proteins involved in calcium release mechanisms from the sarcoplasmic reticulum. The incorporation of diazirines enabled the identification of specific protein interactions critical for muscle contraction .

- MicroRNA Targeting : Another application involved the use of diazirine-labeled nucleoside analogs to photolabel microRNA targets, demonstrating the versatility of diazirines in studying RNA-protein interactions .

Biological Activity Evaluation

The biological activity of this compound has been assessed through various assays:

Safety and Toxicity

While diazirines are valuable tools in biological research, their safety profile must be considered. Preliminary studies suggest that while they can exhibit cytotoxic effects at high concentrations, careful optimization can minimize toxicity while maximizing labeling efficiency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,2-Dimethoxyethyl)-3-methyl-3H-diazirine, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis involves reacting precursors such as alkyne or amine derivatives with diazirine-forming reagents. demonstrates a protocol using hydroxylamine hydrochloride and optimized conditions (e.g., ethanol or methanol as solvents, controlled temperatures) to achieve yields of 72–76%. Catalysts like N,N-dimethylaminopyridine improve efficiency, while reaction progress can be monitored via TLC or GC-MS. Purification via flash chromatography ensures product integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Identify diazirine ring protons (δ 1.5–2.5 ppm) and dimethoxyethyl groups (δ 3.3–3.7 ppm for methoxy protons).

- Mass spectrometry (ESI/EI) : Confirm molecular weight (e.g., [M+H]+ peaks).

- IR spectroscopy : Detect C=N stretches (~1,600 cm⁻¹) from the diazirine ring.

validates these methods for structurally related compounds .

Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary during handling?

- Methodological Answer : Diazirines are highly light-sensitive. Store in amber vials at -20°C under inert gas (N₂/Ar). Avoid moisture to prevent hydrolysis of the dimethoxyethyl group. While direct stability data is limited, analogous diazirines in and emphasize dark, dry storage and minimal ambient exposure .

Advanced Research Questions

Q. How can researchers utilize this compound as a photoaffinity probe in protein interaction studies, and what experimental parameters require optimization?

- Methodological Answer : Upon UV irradiation (350–365 nm), the diazirine generates carbenes that crosslink with proximal biomolecules. Critical parameters include:

- UV exposure time : 10–60 seconds to balance crosslinking efficiency and protein denaturation.

- Concentration : 50–200 µM probe concentration to avoid nonspecific binding.

- Quenchers : Add scavengers (e.g., glutathione) post-irradiation to terminate residual carbenes.

and highlight similar diazirines in photo-crosslinking mass spectrometry workflows .

Q. What strategies can resolve contradictory data arising from unexpected byproducts during the synthesis of this compound?

- Methodological Answer : Contradictions may stem from impurities in precursors or side reactions (e.g., acetal hydrolysis). Mitigation strategies:

- Analytical troubleshooting : Use LC-MS/HPLC to identify byproducts (e.g., dimethoxyethyl hydrolysis products).

- Condition optimization : Lower reaction temperatures (<0°C) and use anhydrous solvents to suppress side reactions.

emphasizes purified starting materials and inert atmospheres to minimize impurities .

Q. How can the dimethoxyethyl group in this compound be chemically modified to enhance solubility or target specificity in biological systems?

- Methodological Answer :

- Hydrolysis : Convert the dimethoxyethyl group to a diol using aqueous acid (e.g., HCl/THF), improving hydrophilicity.

- Conjugation : Attach PEG chains or fluorophores via amine-reactive linkers (e.g., NHS esters).

and describe diazirine analogs with tailored substituents (e.g., trifluoromethyl, alkyne groups) for specific applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.